molecular formula C9H18N2O2 B6226533 tert-butyl N-[(2-aminocyclopropyl)methyl]carbamate CAS No. 1889233-26-4

tert-butyl N-[(2-aminocyclopropyl)methyl]carbamate

Cat. No.: B6226533
CAS No.: 1889233-26-4
M. Wt: 186.25 g/mol
InChI Key: GJMNXRGGCJFUCQ-UHFFFAOYSA-N
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Description

tert-butyl N-[(2-aminocyclopropyl)methyl]carbamate: is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . This compound is known for its use in various chemical reactions and scientific research applications. It is typically stored at 4°C and has a purity of 95% .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-aminocyclopropyl)methyl]carbamate involves the reaction of tert-butyl carbamate with a suitable aminocyclopropyl derivative. The reaction is typically carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(2-aminocyclopropyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(2-aminocyclopropyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the effects of cyclopropyl derivatives on biological systems. It is also used in the development of new pharmaceuticals and bioactive compounds .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and treatments for various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new industrial processes and technologies .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-aminocyclopropyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[(2-aminocyclopropyl)methyl]carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the aminocyclopropyl group allows for unique interactions and reactivity compared to other similar compounds .

Biological Activity

Tert-butyl N-[(2-aminocyclopropyl)methyl]carbamate is a compound of interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, interaction studies, and comparative analysis with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₈N₂O₂
  • Molecular Weight : Approximately 186.25 g/mol
  • Appearance : White to off-white powder
  • Solubility : Soluble in organic solvents

The compound contains a tert-butyl group and an amino-substituted cyclopropyl moiety, which contribute to its biological properties.

Biological Activity

Preliminary studies indicate that this compound may exhibit various biological activities, particularly in the realms of neuroprotection and antimicrobial effects. The following table summarizes the biological activities of related compounds, highlighting the potential of this compound.

Compound NameMolecular FormulaBiological ActivityUnique Features
This compoundC₉H₁₈N₂O₂Neuroprotective, AntimicrobialContains a cyclopropyl moiety
Tert-butyl (1-(aminomethyl)cyclopropyl)carbamateC₉H₁₈N₂O₂NeuroprotectiveVariation in amino group position
N,N-Dimethyl-(1-aminocyclopropyl)methylamineC₈H₁₈N₂AnalgesicLacks the carbamate functional group

The mechanism by which this compound exerts its effects remains under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in neuroprotection and antimicrobial activity. Interaction studies suggest that it may bind effectively to various biological targets, influencing cellular pathways related to neuroprotection and microbial resistance.

Case Studies and Research Findings

  • Neuroprotective Effects : Research indicates that compounds with similar structures may protect neuronal cells from oxidative stress-induced damage. In vitro studies have demonstrated that these compounds can enhance cell viability in neuronal cell lines exposed to neurotoxic agents.
  • Antimicrobial Activity : In preliminary antimicrobial assays, this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The exact mechanism is thought to involve disruption of bacterial membrane integrity, leading to cell lysis.
  • Safety and Toxicity : Toxicological evaluations are crucial for assessing the safety profile of this compound. Initial findings suggest low cytotoxicity in mammalian cell lines, but comprehensive studies are needed to confirm these results across different biological systems.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Future studies should focus on:

  • In vivo Studies : To validate the neuroprotective and antimicrobial effects observed in vitro.
  • Mechanistic Studies : To elucidate the specific pathways involved in its biological activity.
  • Structure-Activity Relationship (SAR) : To optimize the compound's efficacy and safety profile through chemical modifications.

Properties

CAS No.

1889233-26-4

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

tert-butyl N-[(2-aminocyclopropyl)methyl]carbamate

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-6-4-7(6)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)

InChI Key

GJMNXRGGCJFUCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC1N

Purity

95

Origin of Product

United States

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